molecular formula C11H10ClN3O B7534991 2-chloro-N-(1-methylpyrazol-3-yl)benzamide

2-chloro-N-(1-methylpyrazol-3-yl)benzamide

Cat. No. B7534991
M. Wt: 235.67 g/mol
InChI Key: GIJRQSCZJBVAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-methylpyrazol-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the benzamide family and has a molecular weight of 268.72 g/mol.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methylpyrazol-3-yl)benzamide involves the inhibition of various enzymes, including HDACs, PARPs, and CDKs. HDACs are involved in the regulation of gene expression, and their inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes. PARPs are involved in DNA repair, and their inhibition leads to the accumulation of DNA damage, which can induce apoptosis in cancer cells. CDKs are involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-(1-methylpyrazol-3-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting PARPs and CDKs. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to exhibit neuroprotective effects by inhibiting HDACs, which can lead to the activation of neuroprotective genes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-(1-methylpyrazol-3-yl)benzamide is its potent inhibitory activity against a range of enzymes, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research of 2-chloro-N-(1-methylpyrazol-3-yl)benzamide. One potential direction is the development of novel therapeutics based on this compound for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of this compound in more detail and to identify potential side effects and toxicity issues.

Synthesis Methods

The synthesis of 2-chloro-N-(1-methylpyrazol-3-yl)benzamide involves the reaction between 2-chlorobenzoyl chloride and 1-methylpyrazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield. The purity of the compound can be further enhanced by recrystallization.

Scientific Research Applications

2-chloro-N-(1-methylpyrazol-3-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes such as HDACs, PARPs, and CDKs, which are involved in various disease pathways. This compound has also been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

2-chloro-N-(1-methylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-15-7-6-10(14-15)13-11(16)8-4-2-3-5-9(8)12/h2-7H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJRQSCZJBVAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N~1~-(1-methyl-1H-pyrazol-3-YL)benzamide

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